

Formulation of Tigolaner-d4 for In Vivo Pharmacokinetic Studies

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Compound of Interest

Compound Name: Tigolaner-d4

Cat. No.: B15618861

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the formulation of deuterated Tigolaner (**Tigolaner-d4**) for in vivo pharmacokinetic studies in animal models, based on established formulations for the non-deuterated compound. The protocols cover both topical and intravenous administration routes.

Introduction

Tigolaner is a potent isoxazoline ectoparasiticide that acts as an inhibitor of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.^{[1][2]} Deuterated standards like **Tigolaner-d4** are crucial for accurate bioanalytical quantification in pharmacokinetic studies using mass spectrometry. The formulation of these compounds for in vivo administration is a critical step in preclinical and clinical development. This document outlines formulation strategies for **Tigolaner-d4** based on the known properties and successful application of Tigolaner in feline studies.

Physicochemical Properties of Tigolaner:

Property	Description
Appearance	White to off-white crystalline powder.[3]
Solubility	Limited solubility in water, soluble in organic solvents.[3]
Stability	Stable under standard storage conditions, may degrade under extreme pH or temperature.[3]

Formulation Protocols

Topical Spot-On Formulation (Based on Felpreva®)

This protocol describes the preparation of a topical spot-on solution suitable for administration to felines. The recommended minimum dose of Tigolaner in cats is 14.4 mg/kg body weight.[1]

Materials:

Component	Function	Supplier Example
Tigolaner-d4	Active Pharmaceutical Ingredient	-
Isopropylidene glycerol (Solketal)	Solvent	Sigma-Aldrich
Lactic Acid	pH modifier/stabilizer	Sigma-Aldrich
Butylhydroxyanisole (BHA, E320)	Antioxidant	Sigma-Aldrich
Butylhydroxytoluene (BHT, E321)	Antioxidant	Sigma-Aldrich

Equipment:

- Analytical balance
- Volumetric flasks

- Magnetic stirrer and stir bars

- Pipettes

- Glass vials

Protocol:

- Prepare the Vehicle:
 - In a suitable volumetric flask, combine Isopropylidene glycerol, Lactic Acid, Butylhydroxyanisole (2.63 mg/mL), and Butylhydroxytoluene (1.10 mg/mL).[1]
 - Mix thoroughly using a magnetic stirrer until all components are fully dissolved and the solution is clear.
- Dissolve **Tigolaner-d4**:
 - Accurately weigh the required amount of **Tigolaner-d4** to achieve the target concentration (e.g., 97.9 mg/mL as in the commercial formulation).[4]
 - Gradually add the **Tigolaner-d4** powder to the prepared vehicle while continuously stirring.
 - Continue stirring until the **Tigolaner-d4** is completely dissolved. Gentle warming may be applied to facilitate dissolution, but care should be taken to avoid degradation.[5]
- Final Volume and Storage:
 - Adjust the final volume with the vehicle if necessary.
 - Store the final formulation in a well-sealed, light-protected container at controlled room temperature.

Dosing:

The recommended minimum topical dose is 14.4 mg of Tigolaner per kg of body weight.[1] The volume to be administered can be calculated based on the final concentration of the

formulation.

Intravenous Formulation

This protocol is adapted from a pharmacokinetic study where Tigolaner was administered intravenously to cats.[\[2\]](#)

Materials:

Component	Function	Supplier Example
Tigolaner-d4	Active Pharmaceutical Ingredient	-
Tetraglycol (Glycofurol)	Solvent	Sigma-Aldrich

Equipment:

- Analytical balance
- Volumetric flasks
- Magnetic stirrer and stir bars
- Pipettes
- Sterile filters (0.22 µm)
- Sterile glass vials

Protocol:

- Dissolve **Tigolaner-d4**:
 - Accurately weigh the required amount of **Tigolaner-d4** to prepare the desired concentration (e.g., an 8.9% solution was used for Tigolaner in a feline study).[\[2\]](#)
 - In a volumetric flask, add the weighed **Tigolaner-d4** to the appropriate volume of Tetraglycol.

- Mix using a magnetic stirrer until the compound is fully dissolved.
- Sterilization and Storage:
 - Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
 - Store the sterile solution under appropriate conditions, protected from light.

Dosing:

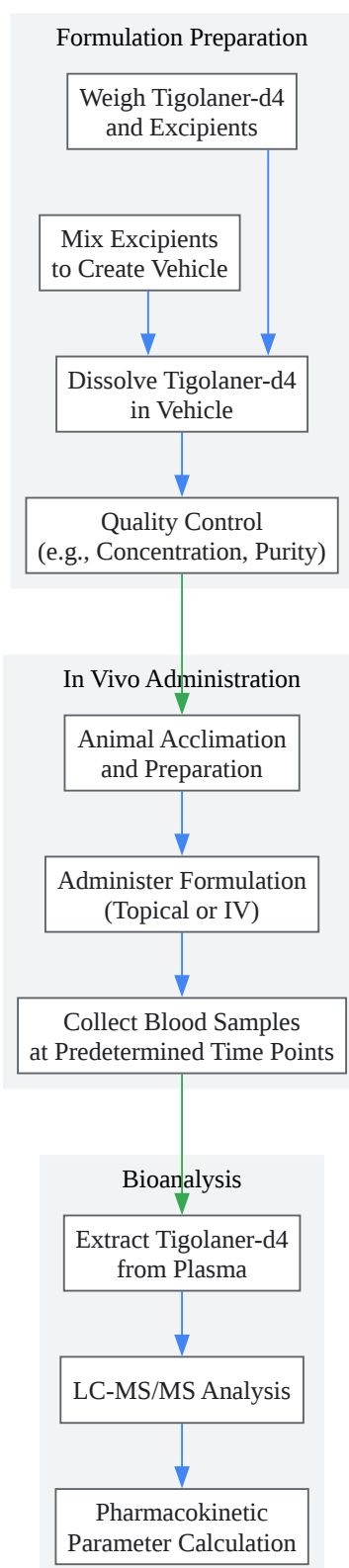
In a pharmacokinetic study, a dose of 1.5 mg/kg of Tigolaner was administered intravenously to cats.[2] The final dose for a **Tigolaner-d4** study should be determined based on the specific experimental design.

Data Presentation

Pharmacokinetic Parameters of Tigolaner in Cats (for reference):

Parameter	Topical Administration (14.4 mg/kg)	Intravenous Administration (1.5 mg/kg)
Cmax (Maximum Concentration)	1.35 mg/L[1] (or 1352 µg/L[6])	-
Tmax (Time to Cmax)	12 days[1][6]	-
Half-life (t _{1/2})	24 days[1][6]	-
Bioavailability	57%[6][7]	100% (by definition)
Volume of Distribution	-	4 L/kg[6][7]
Plasma Clearance	-	0.005 L/h/kg[6][7]

Experimental Workflows (Graphviz Diagrams)



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Caption: Experimental workflow for in vivo pharmacokinetic study of **Tigolaner-d4**.

Tigolaner-d4
(Active Ingredient)

Isopropylidene Glycerol
(Solketal)

Lactic Acid

BHA & BHT

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Caption: Logical relationship of components in the topical formulation.

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References

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